2-Tetradec-5'-enyl-cyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Tetradecenyl)cyclobutanone is an organic compound belonging to the class of cyclic ketones. These compounds contain a ketone group conjugated to a cyclic moiety. The structure of 2-(5-Tetradecenyl)cyclobutanone includes a cyclobutanone ring with a tetradecenyl side chain, making it a unique molecule with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One synthetic method for 2-(5-Tetradecenyl)cyclobutanone involves the cross-coupling reaction of 5-hexenoic acid methyl ester with butynal. This reaction proceeds through a cross-carbonylation and dehydrohalogenation process under basic conditions, followed by epoxidation to yield the desired cyclobutanone .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Tetradecenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetradecenyl side chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Tetradecenyl)cyclobutanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclic ketones.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Tetradecenyl)cyclobutanone involves its interaction with molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetradecenyl side chain also contributes to the compound’s overall properties and behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Decenyl)cyclobutanone
- 2-(5-Dodecenyl)cyclobutanone
- 2-(5-Hexadecenyl)cyclobutanone
Uniqueness
2-(5-Tetradecenyl)cyclobutanone is unique due to its specific side chain length and the presence of a double bond in the tetradecenyl group. This structural feature distinguishes it from other similar compounds and influences its chemical properties and reactivity .
Properties
Molecular Formula |
C18H32O |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(E)-tetradec-5-enyl]cyclobutan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h9-10,17H,2-8,11-16H2,1H3/b10-9+ |
InChI Key |
ITFDRFJPWYWSMZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCC1CCC1=O |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.